2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine
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Overview
Description
2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy and hydroxymethyl groups. It is used in various fields, including pharmaceutical development and catalysis studies.
Preparation Methods
The synthesis of 2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine typically involves the reaction of 2-hydroxy-6-methylpyridine with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of carboxylic acids to form an equilibrium mixture of products . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxy or hydroxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in catalysis studies and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Hydroxy-6-(2-hydroxymethylphenyl)pyridine can be compared with other similar compounds such as:
2-Hydroxy-6-methylpyridine: This compound has a similar structure but lacks the hydroxymethyl group, making it less versatile in certain applications.
2-Hydroxy-6-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a hydroxymethyl group, which can significantly alter its chemical properties and reactivity.
6-Chloro-2-hydroxypyridine:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
6-[2-(hydroxymethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-4-1-2-5-10(9)11-6-3-7-12(15)13-11/h1-7,14H,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPOOLNEFJDFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682600 |
Source
|
Record name | 6-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111105-34-0 |
Source
|
Record name | 6-[2-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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